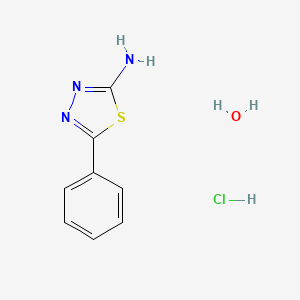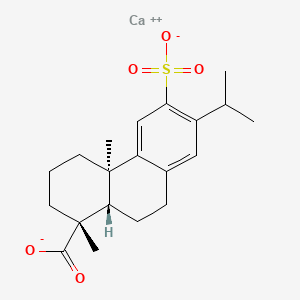![molecular formula C23H32N2O5 B12766615 (E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine CAS No. 1334440-10-6](/img/structure/B12766615.png)
(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido3,2-hbenzazepine is a complex organic compound with a unique structure that combines a cyclopropyl group, a methoxyethyl side chain, and a polycyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido3,2-hbenzazepine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Construction of the Polycyclic Framework: This involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Introduction of the Methoxyethyl Side Chain: This step can be performed using alkylation reactions with appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the cyclopropyl group or other parts of the molecule using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl side chain could yield a carboxylic acid, while reduction of the cyclopropyl group could yield a more saturated hydrocarbon.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, the compound’s potential interactions with biological molecules make it a candidate for studies on enzyme inhibition and receptor binding. Its structure suggests it could interact with various proteins and nucleic acids.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido3,2-hbenzazepine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-butenedioic acid compound with 2-(3,4-dimethoxyphenyl)-5-{[2-(1H-indol-3-yl)ethyl]amino}-2-isopropylpentanenitrile
- Ethyl acetoacetate
Uniqueness
What sets (E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido3,2-hbenzazepine apart from similar compounds is its unique combination of a cyclopropyl group, a methoxyethyl side chain, and a polycyclic framework. This structure provides it with unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
1334440-10-6 |
|---|---|
Formule moléculaire |
C23H32N2O5 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine |
InChI |
InChI=1S/C19H28N2O.C4H4O4/c1-22-12-11-21-10-2-3-16-13-15-6-8-20-9-7-17(15)18(19(16)21)14-4-5-14;5-3(6)1-2-4(7)8/h13-14,20H,2-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
FGXRWPZGCBILMG-WLHGVMLRSA-N |
SMILES isomérique |
COCCN1CCCC2=CC3=C(CCNCC3)C(=C21)C4CC4.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
COCCN1CCCC2=CC3=C(CCNCC3)C(=C21)C4CC4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


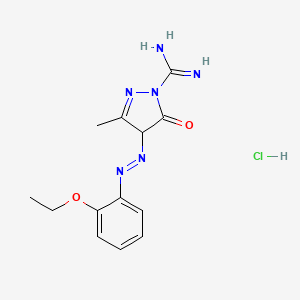
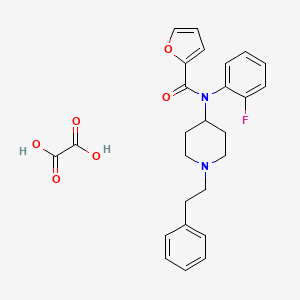
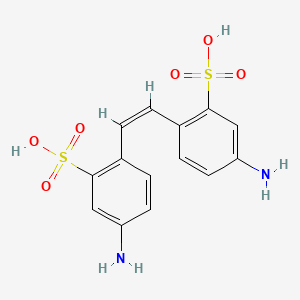

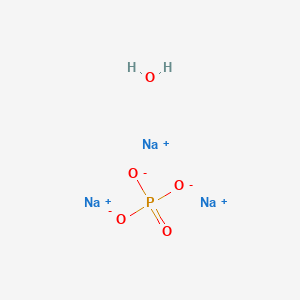

![N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12766577.png)
![1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester](/img/structure/B12766583.png)



